1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride
Description
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring and a cyclopentenone moiety
Properties
CAS No. |
72076-55-2 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-hydroxy-5-methylidene-3-piperidin-1-ium-1-ylcyclopent-2-en-1-one;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-7-9(11(14)10(8)13)12-5-3-2-4-6-12;/h14H,1-7H2;1H |
InChI Key |
AKTGQJRWELEMGY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=C(C1=O)O)[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentenone moiety, which can be synthesized through the aldol condensation of suitable precursors. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share a similar cyclopentenone structure and exhibit comparable reactivity.
4-Hydroxy-2-cyclopentenone: Another compound with a cyclopentenone moiety, used in similar applications.
2-Cyclohexen-1-one derivatives: These compounds have a similar cyclic structure and are used in organic synthesis and medicinal chemistry.
Uniqueness
1-(2-Hydroxy-4-methylene-3-oxo-1-cyclopenten-1-yl)piperidine hydrochloride is unique due to the presence of both a piperidine ring and a cyclopentenone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
